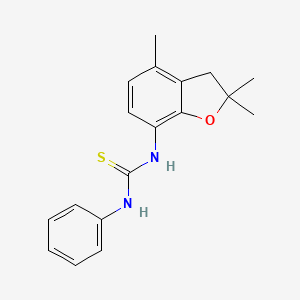

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea

Description

Properties

IUPAC Name |

1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIBLKREJTFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with phenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The benzofuran ring may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

Physical and Spectral Properties

- Melting Points: N-benzyl-N'-phenylthiourea: 154°C N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea: Not reported, but nitro groups typically elevate melting points due to polarity .

- IR Spectroscopy :

- NMR :

Key Contrasts

Electronic Effects : Methyl groups (electron-donating) in benzofuran vs. nitro (electron-withdrawing) in derivatives influence charge distribution and hydrogen-bonding capacity.

Synthetic Efficiency : Microwave methods () offer faster synthesis compared to traditional routes for the target compound.

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Biological Activity

N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.43 g/mol. The compound features a thiourea group linked to a benzofuran moiety, which is significant for its biological activity.

Synthesis

The synthesis of thioureas typically involves the reaction of amines with isothiocyanates or thioketones. In the case of this compound, it is synthesized through the reaction of the corresponding amine and isothiocyanate under controlled conditions. This process can yield varying degrees of purity and yield depending on the specific reaction conditions employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that a related phenylthiourea analog demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7 and T47D), outperforming traditional chemotherapeutics like hydroxyurea by approximately 30 times in some cases .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.5 | |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 1.5 |

Antimicrobial and Anti-inflammatory Properties

Thiourea derivatives are also recognized for their antimicrobial and anti-inflammatory activities. Research has indicated that compounds containing the thiourea moiety exhibit broad-spectrum antimicrobial effects against various pathogens. Additionally, they have been shown to reduce inflammation in experimental models .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiourea derivatives against different cancer cell lines. The results indicated that derivatives with specific substitutions on the benzofuran ring exhibited enhanced activity compared to their unsubstituted counterparts .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through the mitochondrial pathway and inhibit cell proliferation by disrupting key signaling pathways involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.